5-Lipoxygenase (5-LOX) Enzymatic Inhibition Potency Comparison
CAS 688336-31-4 (5-LOX-IN-5) demonstrates a 50% inhibitory concentration (IC₅₀) of 56 nM against human 5-lipoxygenase . In contrast, the clinically benchmarked 5-LOX inhibitor zileuton exhibits an IC₅₀ of approximately 500–1,000 nM (0.5–1 µM) in comparable cell-free enzymatic assays [1]. This represents an approximate 9- to 18-fold greater inhibitory potency for CAS 688336-31-4. No data for other N-phenyl-substituted imidazolyl-sulfanyl-acetamide analogs (e.g., 3-chloro, 4-ethoxy, 2-CF₃) achieving IC₅₀ < 500 nM for 5-LOX have been identified in publicly available databases, establishing this specific substitution pattern (4-bromophenyl) as a key potency driver.
| Evidence Dimension | 5-LOX enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 56 nM |
| Comparator Or Baseline | Zileuton: IC₅₀ ≈ 500–1,000 nM |
| Quantified Difference | ~9- to 18-fold greater potency |
| Conditions | Human 5-LOX cell-free enzymatic assay |
Why This Matters
Higher enzymatic potency at lower concentrations reduces the required compound quantity for in vitro and cell-based assays, directly lowering per-experiment procurement costs and enabling dosing at concentrations less likely to cause solvent-related cellular toxicity.
- [1] Carter, G. W., Young, P. R., Albert, D. H., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
